Sodium ionophore VI

概要

説明

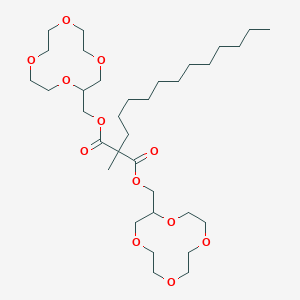

ナトリウムイオンフォアVIは、ビス[(12-クラウン-4)メチル]ドデシルメチルマロネートとしても知られており、マクロサイクリックポリエーテル化合物です。主にイオンフォアとして使用され、陽イオン、特にナトリウムイオンと安定な錯体を形成することができます。 この特性により、さまざまな用途、特にナトリウム選択性電極の構築において貴重なものとなっています .

準備方法

合成経路および反応条件: ナトリウムイオンフォアVIは、ドデシルメチルマロン酸と12-クラウン-4のエステル化を含む一連の有機反応によって合成されます。 反応は通常、触媒を必要とし、高収率と純度を確保するために制御された温度と圧力条件下で行われます .

工業生産方法: 工業的な環境では、ナトリウムイオンフォアVIの生産には、大規模なエステル化プロセスが関与しています。 反応混合物は、通常、再結晶やクロマトグラフィーなどの精製工程にかけられ、目的の品質と純度を備えた最終生成物が得られます .

化学反応の分析

General Information

-

Nomenclature and Formula : Sodium ionophore VI, also known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, has the molecular formula

and a molecular weight of 662.85 . -

CAS Number : The CAS number for this compound is 80403-59-4 .

-

Function : this compound functions as a sodium-selective ionophore and can be applied in ion-selective electrodes for monitoring sodium levels in aqueous solutions . It forms stable complexes with cations and can be used in liquid or PVC solid membranes .

Electrode Characteristics and Function Selectivity

-

Selectivity Coefficients : this compound exhibits different selectivity coefficients for various ions. These coefficients (Pot M Na, logK) indicate the electrode's preference for sodium over other ions :

-

K<sup>+</sup>: -2.0

-

Ca<sup>2+</sup>: -4.0

-

Rb<sup>+</sup>: -2.0

-

Mg<sup>2+</sup>: -4.0

-

Cs<sup>+</sup>: -1.5

-

Sr<sup>2+</sup>: -4.0

-

NH<sub>4</sub><sup>+</sup>: -2.2

-

Ba<sup>2+</sup>: -3.7

-

Li<sup>+</sup>: -3.0

-

Performance in Sodium-Selective Electrodes

-

Sensitivity : Anodized indium tin oxide (anodized-ITO) electrodes with this compound show a sodium sensitivity of 52.48 mV/decade between

M and 1 M, and 29.96 mV/decade between

M and

M . -

Response Time : this compound-based ion-selective membranes (ISMs) have short response times, approximately 100 ms .

Interference Studies

-

Interference from Other Ions : Studies using the Separate Solution Method (SSM) indicate minimal interference from

and

ions at concentrations below

M .

Impact on Neurological Activity

-

Neuromuscular Activity : Research suggests that sodium ionophores can increase excitatory post-synaptic potential, implying greater neuromuscular activity .

table of Ion Interference

| Ion | Pot M Na, logK |

|---|---|

text| -2.0 |

|

| -4.0 |

|

| -2.0 |

|

| -4.0 |

|

| -1.5 |

|

| -4.0 |

|

| -2.2 |

|

| -3.7 |

|

| -3.0 |

科学的研究の応用

Clinical Diagnostics

Sodium ionophore VI has been widely employed in clinical settings for the determination of sodium levels in biological fluids such as urine and serum. The ability to accurately measure sodium concentrations is crucial for diagnosing conditions like hypernatremia, which can arise from dehydration or renal dysfunction.

Table 1: Clinical Applications of this compound

Environmental Monitoring

In environmental science, this compound can be integrated into sensors that monitor sodium levels in aquatic environments. These sensors help assess the health of ecosystems by tracking ionic concentrations that affect aquatic life.

Table 2: Environmental Applications

| Application | Description | Reference |

|---|---|---|

| Aquatic Sensors | Monitors sodium levels in water bodies | |

| Ionic Concentration Studies | Used to study the effects of sodium on aquatic organisms |

Neuromuscular Activity Enhancement

A notable study investigated the effects of this compound on neuromuscular function in crustaceans. The results indicated that the application of this compound led to an increase in excitatory post-synaptic potential, suggesting enhanced neuromuscular activity proportional to external sodium levels administered.

Findings:

- Increased excitatory post-synaptic potential was observed with higher external sodium concentrations.

- This study highlights the potential use of sodium ionophores in neurobiological research and therapeutic applications.

Development of Ion-Selective Electrodes

Research has demonstrated that electrodes incorporating this compound exhibit high selectivity for sodium ions over other cations, such as potassium and lithium. This selectivity is critical for accurate measurements in various applications.

Key Results:

- Sodium-selective electrodes showed improved performance metrics, including sensitivity and selectivity coefficients.

- The incorporation of this compound into electrode membranes has been shown to enhance the overall efficacy of these sensors in clinical diagnostics.

Table 3: Performance Metrics of Sodium-Selective Electrodes

作用機序

ナトリウムイオンフォアVIは、ナトリウムイオンと安定な錯体を形成することによって機能します。イオンフォアの環状構造は、ナトリウムイオンを収容できる親水性空洞を提供し、その電荷を遮蔽し、疎水性膜を介した輸送を促進します。 このメカニズムは、イオン選択性電極やその他の用途におけるその役割において重要です .

類似の化合物:

ナトリウムイオンフォアIII: 異なる環状構造を持つ別のナトリウム選択性イオンフォア。

バリノマイシン: ポタシウム選択性イオンフォアであり、同様のイオンフォア特性を共有しますが、ポタシウムイオンに対して選択的です.

独自性: ナトリウムイオンフォアVIは、ナトリウムイオンに対する高い選択性と親和性によって特徴付けられます。 その環状構造は、ナトリウムイオン錯形成に最適な特定の空洞サイズを提供し、正確なナトリウムイオン検出と輸送が必要な用途においてより効果的になります .

類似化合物との比較

Sodium Ionophore III: Another sodium-selective ionophore with a different macrocyclic structure.

Valinomycin: A potassium-selective ionophore that shares similar ionophoric properties but is selective for potassium ions.

Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .

生物活性

Sodium ionophore VI is a compound widely recognized for its ability to selectively transport sodium ions across cellular membranes. This property has significant implications in various biological and analytical applications, including its use in ion-selective electrodes and potential therapeutic roles. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Sodium ionophores function by forming complexes with sodium ions, facilitating their transport through lipid membranes. This process is crucial for maintaining cellular homeostasis and regulating sodium levels in various biological systems. This compound exhibits a high selectivity for sodium over other cations such as potassium, calcium, and lithium, which is essential for its effectiveness in both research and clinical applications .

Applications in Research and Clinical Settings

- Ion-Selective Electrodes : this compound is frequently utilized in the development of ion-selective electrodes (ISEs) for measuring sodium concentrations in biological fluids. These electrodes are vital for clinical diagnostics, particularly in monitoring electrolyte imbalances in patients .

- Cellular Studies : Research has demonstrated that sodium ionophores can influence cellular processes by modulating sodium influx. For instance, studies have shown that this compound can affect protein synthesis in cell lines, highlighting its potential role in cellular signaling pathways .

- Analytical Chemistry : The compound is employed in fabric-based sensors to monitor sodium levels in sweat, demonstrating its versatility beyond traditional laboratory settings. The sensitivity of these sensors is significantly enhanced compared to other ion-selective materials .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Selectivity and Sensitivity : this compound has been shown to have a selectivity coefficient that favors sodium ions significantly over potassium ions, making it suitable for precise measurements in complex biological matrices. Its performance has been compared with other ionophores, indicating superior sensitivity for sodium detection .

- Cyclic Voltammetry Studies : Cyclic voltammetry experiments have illustrated how this compound facilitates the transfer of sodium ions from an aqueous phase to a membrane phase, confirming its role as an effective ion transporter .

- Case Studies : In a study involving human urine samples, electrodes incorporating this compound demonstrated reliable performance in quantifying sodium concentrations, which is critical for assessing renal function and electrolyte balance .

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description |

|---|---|

| Selectivity | High selectivity for Na+ over K+, Ca2+, Li+ |

| Applications | Ion-selective electrodes, cellular assays, fabric-based sensors |

| Sensitivity | >10 times more sensitive to Na+ than K+; >1000 times more sensitive than Li+ and Ca2+ |

| Research Findings | Facilitates Na+ transport across membranes; affects protein synthesis in cell lines |

特性

IUPAC Name |

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZDECKJYYBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402940 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80403-59-4 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ionophore VI | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。